molecular formula C21H16BrNO B14749378 N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide CAS No. 5185-90-0

N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide

Cat. No.: B14749378
CAS No.: 5185-90-0
M. Wt: 378.3 g/mol
InChI Key: DEFCKQMLFBHJPN-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide is an organic compound with a complex structure that includes a fluorene backbone and a carboxamide group attached to a brominated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 3-bromo-4-methylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison: N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide is unique due to its fluorene backbone, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

5185-90-0

Molecular Formula

C21H16BrNO

Molecular Weight

378.3 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-9H-fluorene-9-carboxamide

InChI

InChI=1S/C21H16BrNO/c1-13-10-11-14(12-19(13)22)23-21(24)20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,1H3,(H,23,24)

InChI Key

DEFCKQMLFBHJPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)Br

Origin of Product

United States

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